Product packaging for alpha-D-Xylulofuranose(Cat. No.:CAS No. 119241-45-1)

alpha-D-Xylulofuranose

Cat. No.: B12671953
CAS No.: 119241-45-1
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-WISUUJSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha-D-xylulofuranose is a D-xylulofuranose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12671953 alpha-D-Xylulofuranose CAS No. 119241-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119241-45-1

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1

InChI Key

LQXVFWRQNMEDEE-WISUUJSJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@](O1)(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

Origin of Product

United States

Context Within Pentose Carbohydrate Systems

Alpha-D-Xylulofuranose is a member of the pentose (B10789219) family, a class of monosaccharides containing five carbon atoms. wikidoc.org Specifically, it is classified as a ketopentose, meaning its chemical structure features a ketone functional group, typically at the second carbon position (C-2). wikidoc.orglibretexts.org This distinguishes it from aldopentoses, such as xylose, which possess an aldehyde group at the C-1 position. libretexts.orgwikipedia.org

In aqueous solutions, monosaccharides with five or more carbons, like xylulose, predominantly exist as cyclic structures. uomustansiriyah.edu.iqmasterorganicchemistry.com These rings are formed by an intramolecular reaction between the carbonyl group (ketone in this case) and a hydroxyl group on the same molecule, creating a hemiketal. libretexts.org The resulting structure can be a five-membered ring, known as a furanose, or a six-membered ring, called a pyranose. masterorganicchemistry.combiologydiscussion.com this compound, as its name indicates, is the furanose form of D-xylulose. ebi.ac.uk While the pyranose form is often more stable and prevalent for many sugars, the furanose form plays a critical role in various biological molecules and reaction intermediates. masterorganicchemistry.com

Stereochemical Relationship and Isomeric Forms

The structure of alpha-D-Xylulofuranose is defined by its specific stereochemistry. The "D" designation refers to the configuration at the chiral carbon furthest from the carbonyl group (C-4 in this case), which resembles that of D-glyceraldehyde. libretexts.orgbnmv.ac.in Ketopentoses like xylulose have two chiral centers in their open-chain form, giving rise to four possible stereoisomers: D-xylulose, L-xylulose, D-ribulose, and L-ribulose. wikidoc.org

Upon cyclization to form the furanose ring, a new chiral center is created at the anomeric carbon (the original ketone carbon, C-2). uomustansiriyah.edu.iqmasterorganicchemistry.com This gives rise to two distinct anomers, designated alpha (α) and beta (β), which differ only in the orientation of the hydroxyl group at this anomeric carbon. wikidoc.org In this compound, the anomeric hydroxyl group has a specific orientation relative to the other substituents on the furanose ring. ebi.ac.uk This process of interconversion between the alpha and beta anomers, which occurs via the open-chain form, is known as mutarotation. wikidoc.orguomustansiriyah.edu.iq

The relationship between the various isomers of D-xylose and D-xylulose is fundamental. D-xylose, an aldose, and D-xylulose, a ketose, are isomers that can be interconverted by the enzyme xylose isomerase. wikipedia.orgmedchemexpress.comuniprot.org This enzymatic conversion is a critical step in the metabolic utilization of xylose. wikipedia.org

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC5H10O5 ebi.ac.ukfda.gov
Molecular Weight150.13 g/mol fda.gov
ChEBI IDCHEBI:188998 ebi.ac.uk
IUPAC Name(2R,3R,4S)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol fda.gov
SMILESO1C@(C@@HC@HC1)CO ebi.ac.uk
InChIKeyLQXVFWRQNMEDEE-WISUUJSJSA-N ebi.ac.uk

Fundamental Role in Biochemical and Industrial Contexts

Stereoselective and Anomeric Synthesis Approaches

The controlled synthesis of alpha-D-xylulofuranosides, which are characterized by a 1,2-cis-furanosidic linkage, presents a significant challenge in carbohydrate chemistry. The development of stereoselective methods is crucial for accessing these motifs, which are found in important natural products.

De Novo Synthesis from D-Xylose and Related Monosaccharides

D-xylose serves as a readily available and versatile starting material for the de novo synthesis of various alpha-D-xylulofuranose derivatives. nih.govnih.gov A common strategy involves the conversion of D-xylose into protected intermediates that facilitate stereocontrolled glycosylations and other transformations. For instance, D-xylose can be converted in four steps to a key trityl derivative intermediate, which is foundational for creating more complex structures. nih.gov Another pivotal intermediate, 1,2-O-isopropylidene-α-D-xylofuranose, is also synthesized from D-xylose and serves as a precursor for various derivatives, including those used in the synthesis of C-glycosides and modified nucleosides. nih.govlookchem.com

Stereocontrolled Synthesis of Alpha-Xylofuranosides

Achieving high stereoselectivity in the synthesis of 1,2-cis-furanosidic linkages, such as those in alpha-xylofuranosides, is a persistent challenge. A successful approach involves the use of thioglycoside donors that feature a conformationally restricting xylylene protecting group. acs.orgacs.org This method has been shown to produce the desired alpha-xylofuranosides with good to excellent yields and high stereoselectivity. acs.orgnih.gov

The strategy relies on locking the electrophilic intermediate generated during the glycosylation reaction into a conformation that preferentially leads to the formation of the alpha-glycoside. acs.orgnih.gov This conformational control is key to overcoming the inherent difficulty of forming the 1,2-cis linkage. nih.gov The effectiveness of this methodology has been demonstrated in the synthesis of a complex hexasaccharide fragment of lipoarabinomannan, a key polysaccharide from mycobacteria. nih.govnih.gov

The stereochemistry of the resulting glycosidic linkage can be confirmed using NMR spectroscopy. For the 1,2-cis (α) isomer, the coupling constant (³J) between H-1 and H-2 is approximately 5.0 Hz, whereas for the 1,2-trans (β) isomer, it is around 2.5 Hz. acs.org

Preparation of Protected Alpha-D-Xylofuranose Intermediates

Protected derivatives of alpha-D-xylofuranose are crucial intermediates in the synthesis of more complex carbohydrate structures. The strategic use of protecting groups allows for regioselective modifications at other positions of the furanose ring.

One-Pot Synthesis of 1,2-O-Isopropylidene-Alpha-D-Xylofuranose

The compound 1,2-O-isopropylidene-α-D-xylofuranose is a widely used intermediate in organic synthesis. ambeed.com A highly efficient, one-pot synthesis method has been developed, which involves the sulfuric acid-catalyzed acetalation of D-xylose, followed by a partial hydrolysis step using aqueous sodium carbonate added directly to the crude reaction mixture. nih.govresearchgate.net This procedure provides the crystalline product in high yields, reported to be between 80% and 87%. nih.govresearchgate.net This intermediate is a key precursor for synthesizing compounds such as 5-O-tosyl-1,2-O-isopropylidene-α-D-xylofuranose and various C-glycosides. nih.govlookchem.com

Starting Material Reagents Product Yield Reference
D-Xylose1. Sulfuric Acid, Acetone2. Sodium Carbonate (aq)1,2-O-Isopropylidene-α-D-xylofuranose80-87% researchgate.net, nih.gov

Derivation of 1,2:3,5-Di-O-cyclohexylidene-Alpha-D-Xylofuranose from Natural Sources

The dicyclohexylidene acetal, 1,2:3,5-di-O-cyclohexylidene-α-D-xylofuranose, can be synthesized directly from crude xylose syrup derived from natural sources like corncobs. researchgate.net This derivative serves as a starting material for the synthesis of other important compounds, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. researchgate.net The process involves a partial acid hydrolysis of the di-O-cyclohexylidene derivative to yield 1,2-O-cyclohexylidene-α-D-xylofuranose, which can then undergo further functionalization. researchgate.net The reactivity of the oxetane (B1205548) ring in related 3,5-anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose has also been explored, demonstrating its utility in forming 5-deoxy-5-halo derivatives. researchgate.net

Starting Material Product Significance Reference
Crude Xylose Syrup (from corncobs)1,2:3,5-Di-O-cyclohexylidene-α-D-xylofuranosePrecursor for ribofuranose derivatives researchgate.net
1,2:3,5-Di-O-cyclohexylidene-α-D-xylofuranose1,2-O-Cyclohexylidene-α-D-xylofuranoseIntermediate for further selective functionalization researchgate.net

Generation of 1,2:3,5-Di-O-isopropylidene-Alpha-D-Xylofuranose

1,2:3,5-Di-O-isopropylidene-α-D-xylofuranose is a di-acetal protected form of xylofuranose (B8766934). nih.gov It is recognized as a biochemical reagent used as a biological material or organic compound for research in the life sciences. medchemexpress.com This fully protected derivative serves as a stable scaffold from which a free hydroxyl group can be selectively revealed for further synthetic manipulations.

Compound Name CAS Number Molecular Formula Key Application Reference
1,2:3,5-Di-O-isopropylidene-α-D-xylofuranose20881-04-3C₁₁H₁₈O₅Biochemical reagent for life science research medchemexpress.com, nih.gov

Synthesis of 5-C-methyl-1,2:3,5-di-O-isopropylidene-Alpha-D-Xylofuranose Derivatives

The introduction of a methyl group at the C-5 position of the xylofuranose ring can significantly alter the biological activity of its derivatives. A common strategy to achieve this modification involves the use of a protected xylofuranose precursor. One such precursor, 1,2-O-isopropylidene-α-D-xylofuranose, can be synthesized in a one-pot reaction from D-xylose. mdpi.com

A synthetic route to obtain a C-5 methyl derivative begins with the selective tosylation of the primary hydroxyl group at C-5 of 1,2-O-isopropylidene-α-D-xylofuranose to yield 5-O-tosyl-1,2-O-isopropylidene-α-D-xylofuranose. mdpi.com Subsequent reduction of this tosylate with a hydride reagent, such as lithium aluminum hydride (LiAlH₄), effectively replaces the tosyloxy group with a hydrogen atom, resulting in the formation of 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose, which is a 5-C-methyl derivative. mdpi.com

Further protection of the remaining hydroxyl groups would be necessary to achieve the fully protected 1,2:3,5-di-O-isopropylidene derivative. A general method for the synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose involves the reaction of D-xylose with acetone (B3395972) in the presence of a catalyst like antimony pentachloride. prepchem.com To obtain the 5-C-methyl analog, a multi-step synthesis starting from a 5-deoxy precursor would be required.

Another approach to functionalize the C-5 position involves the conversion of 1,2-O-isopropylidene-α-D-xylofuranose to a 5-iodo derivative, which can then react with various nucleophiles. For instance, treatment of 5-deoxy-5-iodo-1,2-O-isopropylidene-3-O-methyl-α-d-xylofuranose with ethyl phenylphosphinothioate introduces a phosphinothioyl group at the C-5 position. oup.com

Starting MaterialReagent(s)ProductReference
1,2-O-isopropylidene-α-D-xylofuranose1. p-Toluenesulfonyl chloride, Triethylamine, THF; 2. LiAlH₄, THF5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose mdpi.com
D-xyloseAcetone, Antimony pentachloride1,2:3,5-di-O-isopropylidene-α-D-xylofuranose prepchem.com

Advanced Derivatization Strategies for Alpha-D-Xylofuranose

Beyond simple modifications, advanced derivatization strategies have been employed to create complex molecular architectures based on the alpha-D-xylofuranose scaffold. These strategies include polymerization, the introduction of various functional groups, and chemoenzymatic modifications.

Synthesis of Branched Xylofuranan Architectures via Ring-Opening Polymerization

Branched polysaccharides are of significant interest due to their diverse biological activities. A key strategy for synthesizing branched xylofuranan architectures is through the ring-opening polymerization of anhydro-D-xylofuranose derivatives.

In one approach, a stereoregular (1→5)-alpha-D-xylofuranan was synthesized from 1,5-anhydro-2,3-di-O-(tert-butyldimethylsilyl)-beta-D-xylofuranose using phosphorus pentafluoride and antimony pentachloride as catalysts. nih.gov To create a branched structure, this monomer was copolymerized with 1,5-anhydro-2,3-di-O-benzyl-beta-D-xylofuranose. nih.gov Following desilylation, the resulting partially benzylated polymer was glycosylated with a mannose derivative to introduce branches. nih.gov Deprotection of the benzyl (B1604629) groups yielded (1→5)-alpha-D-xylofuranans with 2- or 3-O-alpha-D-mannopyranosyl branches. nih.gov

Monomer 1Monomer 2Polymerization CatalystGlycosylating AgentFinal ProductReference
1,5-anhydro-2,3-di-O-(tert-butyldimethylsilyl)-beta-D-xylofuranose1,5-anhydro-2,3-di-O-benzyl-beta-D-xylofuranosePhosphorus pentafluoride, Antimony pentachloride3,4,6-tri-O-acetyl-beta-D-mannose 1,2-(methyl orthoacetate)Branched (1→5)-alpha-D-xylofuranan with D-mannopyranosyl branches nih.gov

Preparation of Acylamino and Deoxy-Acylamino Derivatives

The incorporation of acylamino and deoxy-acylamino functionalities into the xylofuranose structure is a valuable strategy for creating analogs of biologically important amino sugars.

One synthetic route involves the creation of 4-deoxy analogs of 2-acetamido-2-deoxy-D-xylose. nih.gov Although this leads to a pyranose form, the underlying chemical transformations are relevant. The synthesis of novel guanidino xylofuranose derivatives has been achieved from 5-azido precursors. chemrxiv.org These azido (B1232118) compounds can be reduced to the corresponding amines and subsequently acylated to produce acylamino derivatives. The synthesis of these 5-azido precursors can be accomplished from 1,2-O-isopropylidene-α-D-xylofuranose derivatives through tosylation and subsequent nucleophilic substitution with sodium azide (B81097). chemrxiv.org

Design and Synthesis of Disubstituted and Deoxydisubstituted Analogues

The synthesis of disubstituted and deoxydisubstituted derivatives of α-D-xylofuranose has been explored for the development of novel therapeutic agents, including anticancer compounds. core.ac.ukarkat-usa.org A variety of synthetic strategies have been employed to introduce different substituents at various positions of the furanose ring.

One notable example is the regioselective [3+2] cycloaddition of 5-azido-5-deoxy-1,2-O-isopropylidene-alpha-d-xylofuranose with chalcones. nih.gov This reaction leads to the formation of 1-(5-deoxy-D-xylofuranos-5-yl)-4,5-disubstituted-1H-1,2,3-triazoles, which are disubstituted derivatives of xylofuranose. nih.gov

Starting MaterialReagentProduct TypeReference
5-azido-5-deoxy-1,2-O-isopropylidene-alpha-d-xylofuranose1,3-diphenyl-prop-3-enones (Chalcones)4,5-disubstituted-1H-1,2,3-triazole derivative nih.gov

Introduction of Thio-Functionalities and Glycosylated Forms

The introduction of sulfur-containing groups (thio-functionalities) and the formation of glycosidic bonds are important modifications of the xylofuranose scaffold, leading to compounds with interesting biological properties.

A method for the synthesis of 5-thio-D-xylopyranose starts with the conversion of D-xylose to 1,2-O-isopropylidene-alpha-D-xylofuranose. nih.gov This intermediate is then transformed into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose, which after several steps yields 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose. nih.gov This demonstrates a viable route to introduce a thio-group at the C-5 position. The synthesis of 4'-thio-L-xylofuranosyl nucleosides has also been reported, where the ring oxygen is replaced by sulfur. nih.govtandfonline.com

Glycosylated forms of xylofuranose, known as xylofuranosides, are also of significant interest. A stereocontrolled synthesis of α-xylofuranosides has been developed using a conformationally restricted p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor. acs.org This donor, in the presence of N-iodosuccinimide (NIS) and silver triflate (AgOTf), reacts with various alcohol acceptors to produce α-xylofuranosides with high selectivity. acs.org

DonorAcceptorPromoter SystemProductReference
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranosideVarious alcohols (e.g., 1,2:3,4-di-O-isopropylidene-α-d-galactopyranose)N-iodosuccinimide (NIS), Silver triflate (AgOTf)α-xylofuranoside acs.org

Chemoenzymatic Synthesis of Chiral Aryl Boronate Esters

Chemoenzymatic methods offer an efficient and environmentally friendly approach to the synthesis of chiral molecules. A simple and effective chemoenzymatic synthesis of a series of chiral aryl boronate esters has been developed starting from 1,2-O-isopropylidene-α-D-xylofuranose. researchgate.net These esters are formed by the reaction of the diol group of the sugar with various arylboronic acids. researchgate.net This reaction is often catalyzed by enzymes, which can provide high stereoselectivity.

The general synthesis of arylboronic acids and their subsequent esterification to boronates are well-established chemical transformations. nih.govorganic-chemistry.org The combination of these chemical steps with enzymatic catalysis allows for the creation of a diverse library of chiral aryl boronate esters derived from alpha-D-xylofuranose.

Functionalization with Aminoalkyl Appendages

The introduction of aminoalkyl groups to the alpha-D-xylofuranose framework is a key strategy for the synthesis of novel bioactive compounds, particularly aminoglycoside antibiotics. A notable example is the synthesis of apramycin (B1230331) analogs, where the ribofuranosyl ring is modified with a 3C-aminoalkyl group. This synthesis commences with the readily available 1,2-O-isopropylidene-α-D-xylofuranose.

The synthetic route involves several key transformations. Initially, 1,2-O-isopropylidene-α-D-xylofuranose is converted to its 5-azido-5-deoxy derivative. ethz.ch The hydroxyl group at C-3 is then oxidized using Dess-Martin periodinane to yield the corresponding 3-ulose. This ketone intermediate is then subjected to a Wittig olefination or a similar carbon-carbon bond-forming reaction to introduce an alkyl appendage at the C-3 position. Subsequent reduction of the azide and nitro groups, followed by glycosylation with a protected apramycin derivative, yields the final 3C-aminoalkyl-modified apralog. ethz.ch These modifications have been shown to yield compounds with potent activity against bacterial ribosomes and various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). ethz.ch

Another approach to amino-functionalized xylofuranose derivatives involves the synthesis of 1,2-O-cyclopentylidene-5-deoxy-5-isopropylamino-α-D-xylofuranose, which has been utilized as a chiral auxiliary in the stereoselective synthesis of antisense phosphorothioates. dissertation.com

Table 1: Synthesis of an Aminoalkyl-Functionalized Apramycin Analog

Step Starting Material Reagents and Conditions Product
1 1,2-O-isopropylidene-α-D-xylofuranose i. TsCl, py; ii. NaN3, DMF 5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose
2 5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose Dess-Martin periodinane, CH2Cl2 5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-ribo-hexofuran-3-ulose
3 3-Ulose intermediate Wittig reaction with an appropriate phosphorane 3-C-alkylidene-5-azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose
4 3-C-alkylidene derivative Reduction (e.g., H2, Pd/C) and further modifications 3C-aminoalkyl ribofuranose donor
5 Protected Apramycin derivative and Ribofuranose donor Glycosylation 5-O-(3C-aminoalkyl-5-aminoribofuranosyl)apramycin

Creation of Cyclic Enamine and Spirocyclic Carbohydrate Derivatives

A significant advancement in the chemistry of alpha-D-xylofuranose is the development of a highly reactive cyclic enamine intermediate, which serves as a versatile scaffold for creating diverse and complex molecular architectures. This methodology begins with the commercially available 1,2-O-isopropylidene-α-D-xylofuranose. ethz.chnih.govoup.com

The key synthetic step is the transformation of the starting carbohydrate into a 5-O-tosyl derivative. nih.govoup.com Subsequent treatment of this tosylate with a base induces an intramolecular cyclization, resulting in the formation of a strained and highly reactive cyclic enamine. nih.govoup.com This enamine has proven to be a valuable synthetic intermediate due to its high reactivity towards a wide range of nucleophiles.

The reaction of this cyclic enamine with various O-, N-, S-, and C-nucleophiles, including amino acids, proceeds in a one-step, highly regio- and stereoselective manner to afford fused cyclic and spirocyclic sugar derivatives. nih.govoup.com This approach allows for the efficient synthesis of compounds with unusual and densely functionalized polycyclic skeletons. nih.gov For instance, reaction with bifunctional reagents leads to the formation of an additional, stereochemically defined ring fused to the carbohydrate backbone. researchgate.net The constrained nature of these resulting spirocyclic and polycyclic carbohydrate derivatives makes them promising candidates for the development of new analogs and potential drug candidates. nih.gov

Preparation of Nucleoside Analogues, including Guanidino Xylofuranosyl Nucleosides and Adenine (B156593) Xylofuranoside

The alpha-D-xylofuranose scaffold is a crucial component in the synthesis of various nucleoside analogues, which are of significant interest for their potential therapeutic properties.

Guanidino Xylofuranosyl Nucleosides: Novel 5'-guanidino nucleosides have been synthesized based on a 3-O-benzyl xylofuranosyl moiety. The synthesis starts from a 5-azido-3-O-benzyl xylofuranose precursor, which is converted into a glycosyl acetate (B1210297) donor. nih.govresearchgate.net N-glycosylation with a silylated nucleobase (such as 6-chloropurine (B14466) or uracil) is followed by a one-pot, two-step sequence involving the Staudinger reduction of the 5'-azido group to an amine, and subsequent guanidinylation. nih.govresearchgate.netcapes.gov.br This methodology has yielded both N7 and N9-linked purine (B94841) nucleosides. researchgate.net Biological evaluation of these compounds has revealed interesting activities, with 5'-guanidino 6-chloropurine nucleosides showing both anticancer and butyrylcholinesterase (BChE) inhibitory effects. researchgate.netd-nb.info

Adenine Xylofuranoside: The synthesis of 9-β-D-xylofuranosyladenine (xylo-A) has been achieved stereospecifically. A common method involves the use of 1,2-Di-O-acetyl-3,5-Di-O-(p-nitrobenzoyl)-D-xylofuranose as the glycosylating agent. nih.gov Alternatively, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose can be condensed with adenine to produce the protected nucleoside. nih.gov These methods are stereospecific for the β-anomer. nih.gov The resulting adenine xylofuranoside serves as a precursor for further modifications, such as the introduction of substituents at the C-8 position of the adenine base to prevent metabolic deamination. nih.gov Another synthetic route to adenine nucleosides involves starting from 9-(3',5'-O-isopropyliden-β-D–xylofuranoside)adenine, which is then transformed through mesylation, deprotection, and epoxide formation, followed by ring-opening to yield the desired vidarabine (B1017) (9-β-D-arabinofuranosyladenine), an antiviral agent. researchgate.net

Table 2: Synthesis of 5'-Guanidino Xylofuranosyl Nucleosides

Step Starting Material Key Reagents Intermediate/Product Reference
1 5-Azido-3-O-benzyl xylofuranose Ac2O, Pyridine 5-Azido-3-O-benzyl xylofuranosyl acetate donor nih.gov
2 Glycosyl donor and silylated nucleobase (e.g., 6-chloropurine) N-glycosylation catalyst 5'-Azido-3'-O-benzyl xylofuranosyl nucleoside researchgate.net
3 5'-Azido nucleoside i. Staudinger reduction (e.g., PPh3); ii. Guanidinylating agent 5'-Guanidino xylofuranosyl nucleoside researchgate.netcapes.gov.br

Synthesis of Triazole-Containing Alpha-D-Xylofuranose Derivatives

The integration of a 1,2,3-triazole moiety into the alpha-D-xylofuranose structure has been explored for the creation of novel nucleoside and nucleotide mimetics. These syntheses often leverage the efficiency and regioselectivity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

One strategy involves the synthesis of isonucleosides where a triazole ring, attached via a linker at the C-3 position of the xylofuranose, acts as a surrogate for the nucleobase. This is achieved through the CuAAC reaction between a 3-O-propargyl-1,2-O-isopropylidene-α-D-xylofuranose and an azide, such as benzyl azide. vot.plresearchgate.net

Another approach focuses on creating 5'-isonucleosides where the triazole is linked to the C-5 position. This is accomplished via a thermal cycloaddition between a 5-azido-3-O-alkyl-1,2-O-isopropylidene-α-D-xylofuranose and a terminal alkyne like propargyl alcohol or propargylamine. vot.plresearchgate.net The regiochemical outcome of this thermal reaction can be influenced by the substituent on the alkyne. vot.plresearchgate.net

These triazole-containing xylofuranose derivatives can be further functionalized. For example, they can be converted into phosphate, phosphoramidate, or phosphonate (B1237965) derivatives, which serve as potential mimetics of sugar diphosphates or nucleoside diphosphates. vot.plresearchgate.net

Catalytic Methodologies in Alpha-D-Xylofuranose Synthesis

Catalytic methods offer efficient and elegant solutions for the synthesis and transformation of carbohydrate scaffolds, including alpha-D-xylofuranose.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of unique transformations in carbohydrate chemistry. A notable application is the NHC-catalyzed intermolecular self-condensation of a xylofuranose-derived aldehyde. vot.pl In this reaction, a thiazolium-derived carbene catalyzes the transformation of a furanose aldehyde, leading to the formation of a hydroxy methylene-bridged formyl-di-xylofuranose. vot.pl This novel transformation demonstrates the ability of NHCs to act as a Brønsted base and facilitate complex bond formations, providing access to intricate bis-furanose structures. vot.pl The general principle of NHC catalysis often involves the generation of key intermediates like the Breslow intermediate or acyl azolium, which reverses the normal reactivity of aldehydes (umpolung). rsc.org

Asymmetric Reaction Strategies

The inherent chirality of alpha-D-xylofuranose makes it a valuable tool in asymmetric synthesis, both as a starting material for chiral products and as a chiral auxiliary to control stereochemistry.

Xylofuranose as a Chiral Auxiliary: Derivatives of 1,2-O-isopropylidene-α-D-xylofuranose have been successfully employed as chiral auxiliaries in asymmetric cyclopropanation reactions. researchgate.net For instance, the Simmons-Smith cyclopropanation of alkenylidene derivatives of xylofuranose proceeds with high stereoselectivity. researchgate.net Similarly, xylofuranose derivatives attached to an insoluble polymer support have been used as chiral ester components in the asymmetric Grignard addition to α-keto esters, producing α-hydroxy acids with good optical yields. oup.com

Asymmetric Synthesis Starting from Xylofuranose: The chiral pool of xylofuranose has been exploited for the stereoselective synthesis of complex molecules. For example, 3-O-benzyl-1,2-O-isopropylidene-1,5-pentadialdo-α-D-xylofuranose, derived from D-xylose, serves as the starting point for the asymmetric synthesis of novel polyhydroxylated quinolizidine (B1214090) and indolizidine alkaloids. acs.org The key step is an intramolecular 1,3-dipolar cycloaddition of a nitrone, where the stereochemistry is directed by the chiral xylofuranose moiety. acs.org

Furthermore, stereocontrolled strategies have been developed for the synthesis of α-xylofuranosides themselves. The use of a conformationally restricted 2,3-O-xylylene-protected xylofuranosyl donor has been shown to afford glycosylation products with high α-selectivity. This method is particularly significant for constructing the α-D-xylofuranosyl-(1→4)-α-D-mannopyranose linkage found in mycobacterial lipoarabinomannan.

Table 3: Asymmetric Reactions Utilizing Alpha-D-Xylofuranose

Reaction Type Chiral Precursor from Xylofuranose Reaction Product Type Key Feature Reference
Asymmetric Cyclopropanation Alkenylidene derivative of 1,2-O-isopropylidene-α-D-xylofuranose Simmons-Smith Reaction (CH2I2/ZnEt2) Cyclopropylmethylidene acetals High stereoselectivity induced by chiral auxiliary researchgate.net
Asymmetric Grignard Addition Polymer-supported 1,2-O-cyclohexylidene-5-O-trityl-α-D-xylofuranose ester Addition of Grignard reagent to benzoylformate Atrolactic acid Good optical and synthetic yields oup.com
Asymmetric 1,3-Dipolar Cycloaddition 3-O-benzyl-1,2-O-isopropylidene-1,5-pentadialdo-α-D-xylofuranose Intramolecular nitrone cycloaddition Polyhydroxylated quinolizidine and indolizidine High diastereoselectivity induced by sugar moiety acs.org
Stereoselective Glycosylation 2,3-O-Xylylene-protected thioglycoside donor NIS/AgOTf promoted glycosylation α-Xylofuranosides High α-selectivity due to conformational restriction

Xylose Isomerase: Catalytic Mechanisms and Structural Insights

Xylose isomerase (EC 5.3.1.5), also commonly known as glucose isomerase, is a crucial enzyme that catalyzes the reversible isomerization of aldose sugars to ketose sugars. wikipedia.orgnih.gov Its systematic name is α-D-xylopyranose aldose-ketose-isomerase. wikipedia.orgasm.org

The primary reaction catalyzed by xylose isomerase in the context of xylose metabolism is the conversion of α-D-xylopyranose to α-D-xylulofuranose. wikipedia.orgasm.org The enzyme specifically binds the α-pyranose form of D-xylose. wikipedia.orgoup.com The catalytic process involves a series of steps beginning with the ring-opening of the cyclic α-D-xylopyranose to its linear form. caymanchem.comvtt.fi This is followed by the isomerization of the open-chain aldose to an open-chain ketose, which then undergoes ring-closure to form the final product, α-D-xylulofuranose.

The structure of xylose isomerase is typically a homotetramer, with each subunit featuring a (β/α)₈-barrel, also known as a TIM barrel fold. nih.gov The active site is located within this barrel structure and its integrity and function are critically dependent on the presence of two divalent metal ions. wikipedia.orgnih.govcaymanchem.com While several divalent cations such as Co²⁺ and Mn²⁺ can activate the enzyme, magnesium (Mg²⁺) is a common and physiologically relevant cofactor. vtt.finih.gov

These two metal ions occupy distinct binding sites, often designated as M1 and M2, and play different roles in catalysis. nih.govvtt.fi

Metal Site 1 (M1): This site is considered the primary substrate-binding site, holding the sugar in the correct orientation for the reaction. nih.gov It interacts with the hydroxyl groups at C2 and C4 of the xylose substrate.

Metal Site 2 (M2): This site is crucial for the catalytic step of isomerization. oup.comvtt.fi It is involved in polarizing the C1 and C2 carbonyl and hydroxyl groups, facilitating the subsequent chemical transformation. plos.org

The coordination of these metal ions is facilitated by several conserved acidic amino acid residues, primarily aspartate and glutamate, within the active site. nih.govoup.com

Table 1: Key Components of the Xylose Isomerase Active Site

ComponentFunctionRelevant Residues/Ions
Metal Ion 1 (M1) Tightly binds the substrate, aiding in proper orientation. nih.govCoordinated by carboxylate groups (Asp, Glu) and interacts with substrate hydroxyls (O2, O4). oup.com
Metal Ion 2 (M2) Loosely binds the substrate; essential for the catalytic hydride shift. nih.govvtt.fiCoordinated by carboxylate groups and a histidine residue; interacts with substrate hydroxyls (O1, O2). vtt.fiplos.org
Histidine Acts as a catalytic base in the initial ring-opening of the cyclic substrate. His-54 (in Streptomyces rubiginosus)
Lysine (B10760008) Stabilizes the transition state and is involved in the hydride shift mechanism. nih.govvtt.fiConserved lysine residue near M2. vtt.fi

The isomerization of the linear form of D-xylose to D-xylulose proceeds via a metal-mediated 1,2-hydride shift. caymanchem.com This mechanism is supported by extensive X-ray crystallography and isotope exchange studies. vtt.fi The key steps of the proposed mechanism are:

Ring Opening: A conserved histidine residue acts as a catalytic base to facilitate the opening of the α-D-xylopyranose ring to its linear form. vtt.fi

Substrate Binding: The open-chain xylose molecule binds to the active site, with its hydroxyl groups coordinating with the two divalent metal ions. nih.gov Specifically, O2 and O4 coordinate to M1, while O1 and O2 interact with M2 in the transition state. nih.govvtt.fi

Hydride Shift: The crucial step involves the transfer of a hydride ion (H⁻) from the C2 carbon of the aldose to the C1 carbon. caymanchem.comvtt.fi This intramolecular rearrangement is facilitated by the electrostatic environment created by the metal ions and a conserved lysine residue, which polarize the substrate and stabilize the transition state. nih.govvtt.fi

Ring Closure: Following the hydride shift, the resulting open-chain xylulose molecule undergoes ring closure to form the final product, α-D-xylulofuranose, which is then released from the enzyme.

This hydride-shift mechanism explains the lack of solvent proton exchange observed during the reaction and is a hallmark of the xylose isomerase family.

D-Xylulokinase: Phosphorylation and Interconnection with Core Metabolic Networks

Once formed, D-xylulose is channeled into a central metabolic pathway through the action of D-xylulokinase.

D-xylulokinase (EC 2.7.1.17) is a phosphotransferase that catalyzes the phosphorylation of D-xylulose. wikipedia.orgplos.org This reaction utilizes a molecule of adenosine (B11128) triphosphate (ATP) as the phosphate donor, yielding D-xylulose 5-phosphate (X5P) and adenosine diphosphate (B83284) (ADP). wikipedia.orgplos.org

The reaction can be summarized as: D-xylulose + ATP → D-xylulose 5-phosphate + ADP

This phosphorylation step is critical as it "traps" the sugar inside the cell and prepares it for entry into the pentose phosphate pathway. Human D-xylulokinase binds the linear keto-form of D-xylulose. nih.govplos.org The enzyme has a two-domain structure characteristic of the sugar kinase superfamily, and a significant conformational change is required to bring the ATP and D-xylulose substrates together for catalysis. plos.org

The product of the D-xylulokinase reaction, xylulose 5-phosphate, is a key intermediate of the pentose phosphate pathway (PPP). caymanchem.complos.org The PPP is a fundamental metabolic route that runs parallel to glycolysis and serves several vital functions, including the production of NADPH (for reductive biosynthesis and oxidative stress defense) and the synthesis of precursors for nucleotides and aromatic amino acids. caymanchem.comnih.gov

Within the non-oxidative branch of the PPP, xylulose 5-phosphate, along with ribose 5-phosphate, is converted by the enzymes transketolase and transaldolase into intermediates of glycolysis, namely fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. researchgate.net This integration allows the carbon atoms from xylose to be completely catabolized through glycolysis to generate energy or to be used in various biosynthetic processes. asm.org Therefore, the phosphorylation of D-xylulose to xylulose 5-phosphate represents the committed step for its entry into the central carbon metabolism of the cell. vtt.fi

Table 2: Enzymatic Reactions Connecting this compound to Central Metabolism

EnzymeEC NumberSubstratesProductsMetabolic Pathway
Xylose Isomerase 5.3.1.5α-D-Xylopyranoseα-D-XylulofuranoseXylose Catabolism
D-Xylulokinase 2.7.1.17D-Xylulose, ATPD-Xylulose 5-phosphate, ADPPentose Phosphate Pathway Integration wikipedia.orgplos.org

Comparative Analysis of D-Xylose Catabolism Pathways

D-xylose, a pentose sugar, is metabolized by a variety of organisms through several distinct pathways. wikipedia.org The initial steps in these pathways differ significantly between prokaryotes and eukaryotes.

The Isomerase Pathway in Prokaryotic Systems

Prokaryotes, such as bacteria like E. coli and Bacillus sp., typically utilize the xylose isomerase pathway for D-xylose catabolism. mdpi.comencyclopedia.pub This pathway involves the direct isomerization of D-xylose to D-xylulose. wikipedia.orgencyclopedia.pub The key enzyme in this process is xylose isomerase (XI), encoded by the xylA gene. nih.gov This enzyme catalyzes the conversion of α-D-xylopyranose to α-D-xylulofuranose. enzyme-database.orggenome.jp

The reaction is an intramolecular oxidoreduction, interconverting an aldose to a ketose. genome.jp The enzyme binds the closed α-anomer of D-xylose and facilitates ring opening to an open-chain conformation, which then isomerizes. enzyme-database.orgexpasy.org The equilibrium of this reaction favors D-xylose, with the mixture typically containing about 83% D-xylose and 17% D-xylulose. wikipedia.org Following isomerization, D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which then enters the central metabolic routes, primarily the pentose phosphate pathway. wikipedia.orgnih.gov

The Oxido-reductase Pathway in Eukaryotic Microorganisms

Eukaryotic microorganisms, such as yeasts and filamentous fungi, primarily employ the oxido-reductase pathway for D-xylose catabolism. wikipedia.orgmdpi.comasm.org This pathway involves a two-step conversion of D-xylose to D-xylulose. mdpi.comencyclopedia.pub

First, D-xylose is reduced to xylitol (B92547) by the enzyme xylose reductase (XR), a reaction that utilizes NADH or NADPH as a cofactor. wikipedia.orgdrugbank.com Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), using NAD+ as a cofactor. wikipedia.orgdrugbank.com Similar to the prokaryotic pathway, the resulting D-xylulose is then phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. wikipedia.orgdrugbank.com

Specialized Oxidative Pathways: Weimberg and Dahms Pathways

In addition to the isomerase and oxido-reductase pathways, some prokaryotic microorganisms utilize oxidative pathways for D-xylose catabolism, namely the Weimberg and Dahms pathways. wikipedia.orgmdpi.com These non-phosphorylative pathways are less common but are noted for their carbon efficiency. mdpi.comresearchgate.net

Both pathways share an initial series of reactions. D-xylose is first oxidized to D-xylono-lactone by a D-xylose dehydrogenase. wikipedia.orgmdpi.com The lactone is then hydrolyzed to D-xylonic acid by a lactonase. wikipedia.org A dehydratase then converts D-xylonic acid to 2-keto-3-deoxy-xylonate, which is a key branch point intermediate. mdpi.comencyclopedia.pub

Weimberg Pathway: In this pathway, 2-keto-3-deoxy-xylonate is further metabolized to α-ketoglutarate, an intermediate of the citric acid cycle. mdpi.comresearchgate.net This conversion proceeds via α-ketoglutarate semialdehyde. wikipedia.orgmdpi.com This pathway was first described in Pseudomonas fragi. mdpi.com

Dahms Pathway: Alternatively, the 2-keto-3-deoxy-xylonate can be cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde. wikipedia.orgmdpi.comresearchgate.net

These oxidative pathways provide a direct route from D-xylose to central metabolic intermediates without the loss of carbon atoms as CO2 that can occur in the pentose phosphate pathway. researchgate.netmdpi.com

Advanced Research Applications of Alpha D Xylulofuranose Derivatives

Investigational Biological Activities in In Vitro and Pre-clinical Models

The unique stereochemistry and conformational flexibility of the furanose ring in alpha-D-xylulofuranose make it an attractive starting point for the design of new bioactive molecules. By introducing various substituents and functional groups, scientists have been able to probe the structure-activity relationships of these derivatives and identify compounds with significant biological effects.

A number of disubstituted and deoxydisubstituted derivatives of α-D-xylofuranose have been synthesized and assessed for their potential as anticancer agents. In a primary in vitro screening against a panel of human cancer cell lines, several of these compounds demonstrated notable antiproliferative activity. The core structure, 1,2-O-isopropylidene-α-D-xylofuranose, was chemically modified to produce a series of derivatives with varied substitutions.

The research findings indicated that the nature and position of the substituents on the xylofuranose (B8766934) ring play a crucial role in their anticancer efficacy. Out of the synthesized compounds, seven derivatives exhibited significant activity in the initial screening assays. These findings underscore the potential of the α-D-xylofuranose scaffold as a template for the development of new antiproliferative agents.

Compound TypeActivity
Disubstituted α-D-xylofuranose derivativesAnticancer
Deoxydisubstituted α-D-xylofuranose derivativesAnticancer

While direct studies on the anticoagulant potential of branched xylofuranans are limited, research into other branched polysaccharides provides a strong rationale for their investigation in this area. Fucosylated glycosaminoglycans, which are complex branched polysaccharides isolated from sea cucumbers, have demonstrated potent anticoagulant activity. mdpi.com These natural compounds exert their effects by inhibiting key factors in the coagulation cascade. nih.gov

The anticoagulant properties of these branched structures are closely linked to their specific branching patterns and the presence of sulfate (B86663) groups. Oligosaccharide fractions of fucosylated glycosaminoglycans have been shown to prolong coagulation time in various assays, highlighting the importance of the branched structure for bioactivity. mdpi.com This suggests that synthetic branched xylofuranans, appropriately functionalized, could mimic these effects and represent a novel class of anticoagulants. The structural complexity and molecular weight of these branched polysaccharides are key determinants of their anticoagulant efficacy. mdpi.com

Polysaccharide TypeInvestigated ActivityKey Structural Feature
Fucosylated GlycosaminoglycansAnticoagulantBranched structure with fucose and sulfate substitutions

A series of novel chiral aryl boronate esters derived from 1,2-O-isopropylidene-α-D-xylofuranose have been synthesized and evaluated for their antimicrobial properties. These compounds, which include Schiff base modifications, were tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results of these in vitro screenings demonstrated that many of the synthesized esters exhibit moderate to good inhibitory activity against the tested microorganisms when compared to standard antimicrobial drugs.

The synthesis of these compounds involves the condensation of formyl or amino phenyl boronate esters with substituted anilines or 2-hydroxybenzaldehydes, resulting in stable crystalline solids. The antimicrobial efficacy of these derivatives highlights the potential of incorporating a xylofuranose moiety into boronate esters to generate new antimicrobial agents. The specific substitutions on the aryl ring of the boronate ester were found to influence the spectrum and potency of the antimicrobial activity.

Compound ClassTested ActivityOutcome
Chiral Aryl Boronate Esters of 1,2-O-isopropylidene-α-D-xylofuranoseAntimicrobialModerate to good inhibitory activity against various bacteria and fungi

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy, and derivatives of xylofuranose have been systematically synthesized and evaluated for their biological activities. nih.gov Both alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring nucleic acid bases have been created and tested for their ability to inhibit viral replication and cell growth. nih.gov These compounds can interfere with the synthesis of nucleic acids and proteins, thereby modulating cellular processes. nih.gov

Several of these xylofuranosyl nucleosides have shown significant biological effects. For instance, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have demonstrated marked antiviral and cytostatic activities in various in vitro assays. nih.gov The introduction of the xylofuranose sugar moiety in place of the natural ribose or deoxyribose can alter the compound's interaction with cellular enzymes and receptors, leading to the observed biological effects. These findings underscore the potential of xylofuranose-based nucleoside analogues in the development of new therapeutic agents that can modulate cellular pathways. nih.gov

Nucleoside AnalogueInvestigated Activity
9-(β-D-xylofuranosyl)adenineAntiviral, Cytostatic
9-(β-D-xylofuranosyl)guanineAntiviral, Cytostatic
1-(β-D-xylofuranosyl)cytosineAntiviral, Cytostatic

Guanidino-functionalized xylofuranose derivatives have been synthesized and investigated as potential inhibitors of glycosidases. chemrxiv.org The guanidinium (B1211019) group, which is protonated at physiological pH, can mimic the oxocarbenium ion intermediate of the glycosidic bond cleavage reaction catalyzed by glycosidases. This mimicry allows these compounds to bind to the active site of the enzyme and inhibit its function.

Research into iminosugar-based glycosidase inhibitors has shown that the addition of a guanidinium moiety can lead to potent and selective inhibition of specific glycosidases. nih.gov For example, certain guanidino derivatives of 1,5-dideoxy-1,5-imino-D-xylitol have been found to be potent inhibitors of human β-glucocerebrosidase. nih.gov These findings suggest that the incorporation of a guanidino group into a xylofuranose scaffold is a promising strategy for the development of novel and selective glycosidase inhibitors.

Compound ClassTarget Enzyme
Guanidino derivatives of 1,5-dideoxy-1,5-imino-D-xylitolβ-glucocerebrosidase

Derivatives of xylofuranose have also been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. chemrxiv.org The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Novel guanidino xylofuranose derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases. chemrxiv.org

In these studies, a guanidinomethyltriazole 5′-isonucleoside derived from xylofuranose displayed moderate and selective inhibition of AChE. chemrxiv.org Another derivative, a 3-O-dodecyl 5-(N-Boc)guanidino xylofuranose, was identified as a more potent and selective non-competitive inhibitor of AChE. chemrxiv.org The presence of the guanidine (B92328) moiety and the hydrophobic 3-O-dodecyl chain appear to be critical for the observed inhibitory activity, highlighting the therapeutic potential of this class of xylofuranose derivatives. chemrxiv.org

Xylofuranose DerivativeAChE Inhibition Type
Guanidinomethyltriazole 5′-isonucleosideModerate, selective
3-O-dodecyl 5-(N-Boc)guanidino xylofuranosePotent, selective, non-competitive

Applications in Asymmetric Organic Synthesis

Derivatives of this compound, a pentose (B10789219) sugar, have garnered significant interest in the field of asymmetric organic synthesis. The inherent chirality of this carbohydrate scaffold makes it an excellent starting material for the development of chiral catalysts and auxiliaries. These tools are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other. Such enantioselective synthesis is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Development of Chiral Catalysts for Enantioselective Reactions (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

One of the prominent applications of this compound derivatives is in the development of chiral catalysts for the enantioselective addition of organometallic reagents to carbonyl compounds. A key example of this is the addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction that produces chiral secondary alcohols.

Researchers have successfully synthesized a series of chiral amino alcohol ligands from α-D-xylose. researchgate.net Specifically, 1,2-O-Isopropylidene-5-deoxy-5-dialkylamino-α-D-xylofuranose derivatives have proven to be highly effective chiral catalysts for this transformation. researchgate.netresearchgate.net These catalysts are prepared from readily available α-D-xylose and can be modified with various dialkylamino groups at the C-5 position. researchgate.net

The catalytic cycle is believed to involve the formation of a chiral zinc-amino alcohol complex. This complex then coordinates with the aldehyde, creating a structured transition state that directs the approach of the ethyl group from the diethylzinc to one face of the aldehyde carbonyl, resulting in a high degree of stereoselectivity.

The effectiveness of these catalysts has been demonstrated in the ethylation of benzaldehyde. The choice of the N,N-dialkyl substituent on the xylofuranose-derived ligand has a significant impact on the enantiomeric excess (e.e.) of the resulting (S)-1-phenyl-1-propanol.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Xylofuranose Derivatives This interactive table summarizes the performance of various 1,2-O-Isopropylidene-5-deoxy-5-dialkylamino-α-D-xylofuranose derivatives as chiral catalysts.

Catalyst Substituent (R in -NR₂)Yield (%)Enantiomeric Excess (e.e., %)Configuration
N,N-Dimethyl9590S
N,N-Diethyl9891S
N,N-Di-n-propyl9695S
N,N-Di-n-butyl9896S
Piperidino9897S
Pyrrolidino9898S

The data clearly indicates that increasing the steric bulk of the N-alkyl groups generally leads to higher enantioselectivity. researchgate.net The most impressive results were obtained with cyclic amino derivatives, with the pyrrolidino-substituted catalyst affording the product with an outstanding 98% e.e. researchgate.net These findings underscore the tunability of the chiral environment provided by the this compound scaffold, allowing for the optimization of catalysts for high stereocontrol.

Utilization as Chiral Dienophiles in Diels-Alder Reactions

Theoretical and Computational Investigations into Alpha D Xylulofuranose Chemistry

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations serve as a cornerstone for predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and energetic properties. This allows for a detailed investigation into the factors governing the reactivity and stability of alpha-D-xylofuranose.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study the reaction pathways and stereoselectivity of reactions involving alpha-D-xylofuranose derivatives.

One key area of investigation has been in glycosylation reactions, where the stereocontrolled formation of the glycosidic bond is crucial. Computational studies have been employed to understand the high α-selectivity observed in reactions using conformationally restricted xylofuranosyl donors. For instance, in the glycosylation reactions of 2,3-O-xylylene-protected xylofuranosyl thioglycosides, DFT calculations have been used to model the reaction intermediates. The geometry of the key oxacarbenium ion intermediate was optimized at the B3LYP/6-31G(d) level of theory, providing insight into its conformational preferences that ultimately favor the formation of the α-glycoside nih.gov. These computational models suggest that the reaction proceeds through an electrophilic intermediate with a conformation that sterically favors the attack of the nucleophile from the bottom face, leading to the desired α-product nih.gov. This theoretical support is crucial for rationalizing the high stereoselectivity observed experimentally and for designing new stereoselective syntheses.

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method used to improve upon the Hartree-Fock method by including electron correlation effects chemeo.com. The second-order Møller-Plesset (MP2) level of theory is particularly valuable for obtaining accurate energetic and structural information, especially for systems where non-covalent interactions are important.

MP2 calculations have been utilized to investigate the interactions between alpha-D-xylofuranose and water molecules. In a study employing the MP2 method with an aug-cc-pVDZ basis set, the energetic favorability of xylofuranose-water complexes was explored arxiv.org. A significant finding from this research is the relative stability of the anomeric forms when complexed with water. The calculations revealed that the alpha-xylofuranose-water complex is energetically more favorable than the beta-anomer complex by 7.6 kcal/mol arxiv.org. This energetic preference highlights the structural and electronic differences between the anomers and their interaction with a polar solvent environment.

Interaction Energy of Xylofuranose-Water Complexes (MP2 Level)
ComplexRelative Energy (kcal/mol)Reference
α-xylofuranose-water0.0 arxiv.org
β-xylofuranose-water+7.6 arxiv.org

Understanding the mechanism of a chemical reaction requires the characterization of its transition states—the highest energy points along the reaction coordinate. Theoretical calculations are uniquely suited for investigating these transient species.

In the context of the stereoselective synthesis of α-xylofuranosides, transition state calculations have provided the first theoretical support for the origin of the observed stereoselectivity nih.gov. Using the Hartree-Fock level of theory (HF/6-31G(d)) as a starting point, calculations on the transition states for the glycosylation reaction showed that the approach of a nucleophile to the electrophilic intermediate is energetically favored from the face that leads to the α-glycoside nih.govnih.gov. The identity of these transition states was confirmed by frequency analysis, which revealed a single imaginary frequency for each structure, a hallmark of a true transition state. These imaginary frequencies correspond to the stretching of the forming C1-O1 glycosidic bond nih.govnih.gov.

Calculated Imaginary Frequencies for Glycosylation Transition States
Transition State FeatureImaginary Frequency (cm⁻¹)Reference
C1–O1 bond stretching (near TS)-186.9 nih.govnih.gov
C1–O1 bond stretching (near TS)-233.9 nih.govnih.gov

The furanose ring of alpha-D-xylofuranose is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) or twist (T) forms. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

While detailed conformational analyses for many pyranose sugars have been conducted, specific computational studies detailing the full conformational landscape of isolated alpha-D-xylofuranose are less common in the surveyed literature. However, insights into its conformational stability have been gained from studies of its interactions. Quantum chemical investigations of xylofuranose-water complexes have observed that the addition of a water molecule does not significantly alter the conformational structure of the xylofuranose (B8766934) ring arxiv.org. This suggests that the intrinsic conformational preferences of the sugar are largely maintained in an aqueous environment, indicating a degree of conformational stability.

Intermolecular Interaction Studies

The interaction of alpha-D-xylofuranose with its environment, particularly with water, is fundamental to its behavior in biological systems. Computational studies of these intermolecular interactions can reveal details about solvation and hydrogen bonding networks.

Hydrogen bonds are the primary intermolecular force governing the interaction between sugars and water. Theoretical studies have been used to dissect the specific hydrogen bonding patterns in xylofuranose-water complexes arxiv.org.

Using the MP2/aug-cc-pVDZ level of theory, the optimized geometries of these complexes were determined. For the alpha-D-xylofuranose-water complex, it was found that the water molecule interacts primarily through hydrogen bonds with the oxygen atom within the furanose ring and the hydroxyl group on the adjacent carbon atom arxiv.org. This study also highlighted the role of cooperativity in the hydrogen bonding network. The alpha-anomer complex is stabilized by the formation of two hydrogen bonds, facilitated by the rotation of two hydroxyl groups. This is in contrast to the beta-anomer, where only one such bond is formed. This additional hydrogen bond, resulting from cooperativity, is a key factor in the greater energetic stability of the alpha-xylofuranose-water complex arxiv.org.

Energy Decomposition Analysis (e.g., LMO-EDA) of Non-Covalent Interactions

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components. This approach provides deep insights into the nature of chemical bonding and non-covalent interactions, such as hydrogen bonds, which are crucial in determining the conformational preferences of molecules like alpha-D-Xylulofuranose.

For intramolecular interactions, the molecule must be fragmented, typically by the homolytic cleavage of a single bond, to define the interacting moieties. The interaction energy is then decomposed into several key terms:

Electrostatic (ΔEelstat): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the fragments. It includes interactions between nuclei, electrons, and nucleus-electron attractions.

Pauli Repulsion (ΔEPauli): Also known as exchange repulsion, this is a purely quantum mechanical effect arising from the Pauli exclusion principle. It is a strong, short-range repulsive term that prevents the collapse of molecules.

Polarization (ΔEpol): This component accounts for the stabilization energy gained from the distortion of each fragment's electron cloud in response to the electric field of the other. It reflects the inductivity of the fragments.

Dispersion (ΔEdisp): This term quantifies the attractive forces arising from correlated electron fluctuations between the interacting fragments. It is a key component of van der Waals interactions.

Charge Transfer (ΔECT): This term represents the stabilization from the net flow of electrons from occupied orbitals of one fragment to the unoccupied orbitals of the other.

Schemes like the Absolutely Localized Molecular Orbital EDA (ALMO-EDA) and Localized Molecular Orbital EDA (LMO-EDA) are particularly suited for these analyses. rsc.orgresearchgate.net In the context of this compound, EDA can be applied to quantify the strength and nature of intramolecular hydrogen bonds, for instance, between the hydroxyl groups. The stability of different furanose ring conformations is governed by a delicate balance of these energetic contributions.

Below is a representative table illustrating the results of an LMO-EDA for a typical intramolecular O-H···O hydrogen bond that could be found in a molecule like this compound. The values demonstrate the relative contributions of each energy component to the total interaction energy.

Table 1: Representative LMO-EDA of an Intramolecular O-H···O Hydrogen Bond
Energy ComponentDescriptionTypical Energy (kcal/mol)
Electrostatic (ΔEelstat)Classical Coulombic interaction between fragments.-10.5
Pauli Repulsion (ΔEPauli)Repulsion from Pauli exclusion principle.+12.0
Polarization (ΔEpol)Energy from electronic cloud distortion.-3.5
Dispersion (ΔEdisp)Attraction from correlated electron movement.-1.8
Charge Transfer (ΔECT)Stabilization from electron delocalization between fragments.-2.2
Total Interaction Energy (ΔEint) Sum of all energy components. -6.0

Solvation Effects and Continuum Models in Computational Chemistry

The conformation and reactivity of carbohydrates in solution are significantly influenced by their interactions with the solvent. wikipedia.org Explicitly modeling every solvent molecule in a simulation is computationally expensive. Continuum solvation models offer an efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. arxiv.orgrsc.orgresearchgate.net

These models create a "cavity" in the dielectric continuum that encloses the solute molecule. The solute's charge distribution polarizes the surrounding continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is then added to the gas-phase energy of the molecule to calculate the free energy of solvation. scispace.com

Common continuum models include:

Polarizable Continuum Model (PCM): One of the most widely used methods, PCM creates a solute cavity based on a series of interlocking spheres centered on the atoms. researchgate.net

COSMO (Conductor-like Screening Model): This model simplifies the electrostatic problem by assuming the solvent is a perfect conductor.

SMD (Solvation Model based on Density): This is a universal solvation model that uses the full solute electron density to compute the cavity-dispersion and solvent structure terms.

For furanoses like this compound, these models are crucial for studying the equilibrium between different ring conformations (e.g., envelope and twist forms) in solution. nih.govnih.govresearchgate.net The solvent can stabilize or destabilize certain conformers based on their dipole moments and the specific hydrogen bonding patterns they can form with the solvent. Computational studies using continuum models can predict the relative free energies of these conformers in various solvents, providing insights that complement experimental data from techniques like NMR spectroscopy.

The following table presents hypothetical solvation free energy data for a conformer of this compound, illustrating how different continuum models and solvents can affect the calculated stability.

Table 2: Hypothetical Solvation Free Energies (ΔGsolv) for an this compound Conformer
SolventDielectric Constant (ε)ΔGsolv (PCM) (kcal/mol)ΔGsolv (SMD) (kcal/mol)
Water78.4-12.5-13.1
Methanol32.6-11.8-12.3
Acetonitrile36.6-10.9-11.5
Chloroform4.8-5.2-5.8

Application of Molecular Descriptors and Chemometric Approaches

Molecular descriptors are numerical values that encode chemical information and characterize the structure of a molecule. researchgate.net These descriptors can be categorized by their dimensionality:

0D: Based on the molecular formula (e.g., molecular weight).

1D: Based on lists of structural fragments (e.g., count of hydrogen bond donors).

2D: Based on the molecular graph (e.g., topological indices).

3D: Based on the three-dimensional coordinates of the atoms (e.g., solvent-accessible surface area). hufocw.org

Chemometrics uses these descriptors to build mathematical and statistical models, most notably in Quantitative Structure-Activity Relationship (QSAR) studies. kaggle.com QSAR models aim to find a correlation between the molecular descriptors of a set of compounds and their measured biological activity or physicochemical properties. ucsb.eduresearchgate.net

For this compound, a variety of molecular descriptors can be calculated to quantify its physicochemical properties. These descriptors can then be used in broader chemometric studies of monosaccharides to predict properties like sweetness, reactivity, or interaction with biological receptors. For example, descriptors related to hydrogen bonding capacity, molecular shape, and electronic properties are critical for understanding how sugars are recognized by proteins.

The table below lists several computed molecular descriptors for this compound, providing a quantitative profile of the molecule. nih.gov

Table 3: Computed Molecular Descriptors for this compound
DescriptorValueDescription
Molecular Weight150.13 g/molThe mass of one mole of the substance.
XLogP3-2.0A computed octanol/water partition coefficient, indicating hydrophilicity.
Hydrogen Bond Donors4The number of hydroxyl groups that can donate a hydrogen bond.
Hydrogen Bond Acceptors5The number of oxygen atoms that can accept a hydrogen bond.
Rotatable Bond Count1The number of bonds that allow free rotation, indicating conformational flexibility.
Topological Polar Surface Area (TPSA)90.2 ŲThe surface sum over all polar atoms, related to transport properties.
Heavy Atom Count10The number of non-hydrogen atoms in the molecule.

Future Research Directions and Biotechnological Potential of Alpha D Xylulofuranose

Expansion of Derivatization Strategies for Novel Biological Activities

Derivatives of alpha-D-xylulofuranose are a source of molecules with significant therapeutic potential. Research has demonstrated that modifications of the xylulofuranose scaffold can lead to compounds with diverse biological activities. For instance, it has been used as a starting material for the synthesis of bis-tetrahydrofuran (bis-THF) alcohol, a key component of potent HIV protease inhibitors. mdpi.com Another area of exploration is the synthesis of thiosugars. D-xylose was converted via 1,2-O-isopropylidene-alpha-D-xylofuranose to afford 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose, a precursor for 1,5-dithio-D-xylopyranosides which have shown antithrombotic activity. nih.gov

Future work will expand on these successes, exploring a wider range of derivatization reactions to create libraries of novel compounds. These libraries can then be screened for various biological activities, including antimicrobial, antiviral, and anticancer properties. The table below summarizes examples of biologically active derivatives synthesized from xylulofuranose precursors.

PrecursorDerivative ClassBiological Activity
1,2-O-isopropylidene-α-D-xylofuranosebis-Tetrahydrofuran (bis-THF) ligandsHIV Protease Inhibition mdpi.com
1,2-O-isopropylidene-alpha-D-xylofuranose1,5-dithio-D-xylopyranosidesAntithrombotic nih.gov
D-xylose derivativesN-quaternary ammonium xylopyranosidesAntimicrobial (Antifungal, Antibacterial) mdpi.com

Deeper Mechanistic Understanding of Enzyme-Catalyzed Transformations

Enzymes offer a highly selective and efficient means of modifying sugar molecules. Lipases, in particular, have been utilized in the acylation of D-xylose derivatives to produce valuable xylose-based esters, which can function as non-ionic surfactants. nih.gov In one study, the lipase N435 was identified as the most efficient catalyst for producing D-xylose-based esters from 1,2-O-isopropylidene-α-D-xylofuranose, achieving a conversion of 90%. nih.gov

Despite these successes, a deeper mechanistic understanding of these enzyme-catalyzed transformations is required. Future research should focus on elucidating the enzyme-substrate interactions that govern regioselectivity—the ability to modify a specific hydroxyl group on the sugar ring. Understanding these mechanisms will enable the rational engineering of enzymes for improved efficiency and selectivity, leading to the controlled synthesis of specific xylulofuranose derivatives with desired properties. This knowledge is crucial for developing robust and scalable enzymatic processes for industrial applications.

Computational Design and Prediction of Novel this compound Derivatives

The field of computational chemistry and artificial intelligence presents a powerful toolkit for accelerating the discovery of new molecules. While direct computational design of this compound derivatives is an emerging area, principles from de novo enzyme and protein design can be applied. biorxiv.orgnih.gov Generative AI methods are now capable of designing novel protein structures around specific active sites. biorxiv.org

Similar computational strategies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to design and predict the biological activities of novel this compound derivatives. By simulating the interaction of virtual compounds with specific biological targets (e.g., viral enzymes, bacterial proteins), researchers can prioritize the synthesis of candidates with the highest predicted efficacy. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more rapid exploration of the chemical space accessible from the xylulofuranose scaffold.

Integration in Lignocellulosic Biomass Conversion for Biofuel and Biochemical Production

Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is a vast and renewable resource for producing biofuels and platform chemicals. nih.govmdpi.com Hemicellulose is rich in xylan, a polymer of xylose, making it a key target for valorization. mdpi.com The efficient breakdown of biomass into its constituent sugars is a critical step in biorefining. glbrc.org

Future research aims to better integrate this compound and its parent sugar, xylose, into these conversion pathways. One area of focus is the development of more effective pretreatment and hydrolysis methods to liberate xylose from the biomass matrix. mdpi.com For example, a two-step process using zinc chloride solutions has been developed to efficiently degrade corncob into xylose and glucose under mild conditions. nih.gov Furthermore, the discovery of novel enzymes, such as alpha-xylosidase, can enhance the yield of fermentable sugars from biomass by up to 10%, lowering the production cost of cellulosic ethanol (B145695). glbrc.org The liberated xylose can then be converted into valuable chemicals like furfural, a key platform chemical, using catalysts in environmentally benign solvents like ionic liquids. researchgate.net

Emerging Applications as Biochemical Reagents and Research Tools

Protected forms of this compound, such as 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose and 1,2-O-isopropylidene-alpha-D-xylofuranose, are valuable biochemical reagents. medchemexpress.com They serve as versatile starting materials and chiral building blocks for the synthesis of complex organic molecules. nih.govresearchgate.net Their utility has been demonstrated in the synthesis of intermediates for the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis and in the creation of ligands for HIV protease inhibitors. mdpi.comresearchgate.net

The unique stereochemistry and functionality of the xylulofuranose ring make it an important tool for chemical and biological research. As synthetic methodologies improve, these reagents will become more accessible, fostering further innovation. Emerging applications include their use in creating probes to study carbohydrate-binding proteins, developing new chiral catalysts, and synthesizing novel biomaterials.

Q & A

Q. What gaps exist in current methodologies for studying this compound’s role in glycobiology?

  • Methodological Answer : Limited tools for real-time tracking in live cells. Develop fluorescent probes (e.g., bioorthogonal tags via click chemistry) or CRISPR-based biosensors. Integrate multi-omics (metabolomics, glycomics) to map its interactome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.